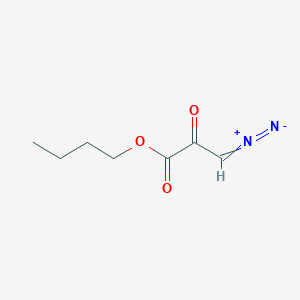
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is a chemical compound with the molecular formula C7H11N2O4 It is known for its unique structure, which includes a diazonium group and an oxopropenolate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include:
Temperature: Typically carried out at low temperatures (0-5°C) to stabilize the diazonium intermediate.
Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization process.
Solvent: Aqueous or alcoholic solvents are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, thiols, or other nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate involves:
Molecular Targets: The diazonium group can interact with nucleophilic sites on biomolecules or other chemical entities.
Pathways Involved: The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butoxy-1-diazonio-4-oxobut-1-en-2-olate
- 2-Butoxy-1-diazonio-2-oxoprop-1-en-3-olate
- 3-Methoxy-1-diazonio-3-oxoprop-1-en-2-olate
Uniqueness
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its butoxy group and diazonium functionality make it a versatile reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
157922-30-0 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
butyl 3-diazo-2-oxopropanoate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)6(10)5-9-8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
VVDJFWRVBYNUSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


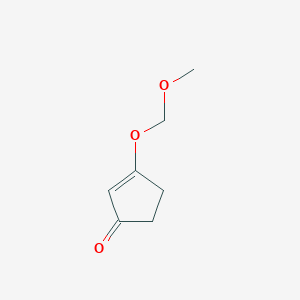
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
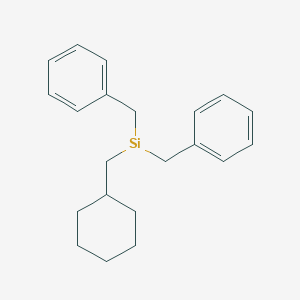
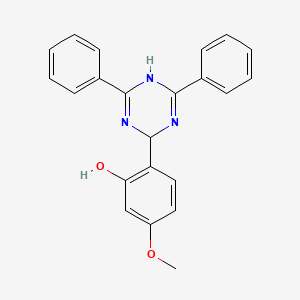
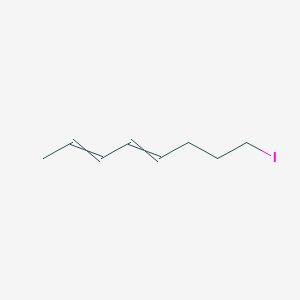
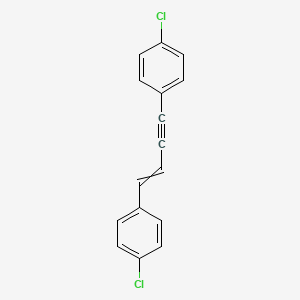
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
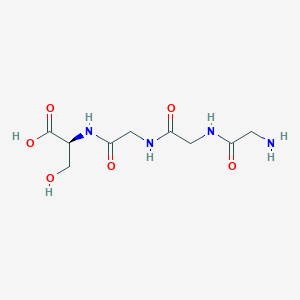
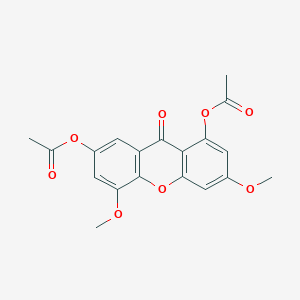
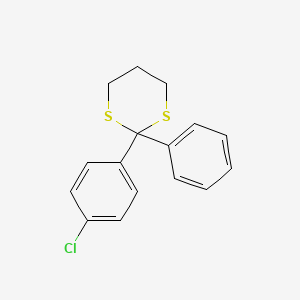
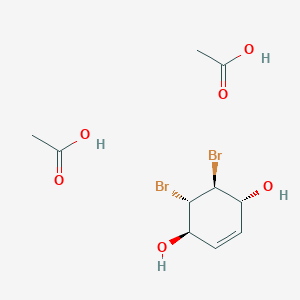


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
